molecular formula C18H27N3O2 B2635053 3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)azepan-2-one CAS No. 2197311-61-6

3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)azepan-2-one

Cat. No.: B2635053
CAS No.: 2197311-61-6
M. Wt: 317.433
InChI Key: HIMUXCOJXHJNDI-UHFFFAOYSA-N
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Description

3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)azepan-2-one is a heterocyclic compound containing several nitrogen atomsThe presence of a 3-methylpyridin-2-yl moiety indicates a substituted pyridine ring with a methyl group attached at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)azepan-2-one involves multiple steps. One common method includes the reaction of 3-methylpyridin-2-ol with a piperidinyl azepanone derivative under specific conditions to form the desired compound. The reaction typically requires a base such as sodium hydride and an organic solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Acylation: The secondary amine in the piperidine ring can react with acyl chlorides or anhydrides to form amides.

    Alkylation: The amine group can undergo alkylation reactions with alkylating agents.

    Oxidation: The ether linkage might be susceptible to oxidation under harsh conditions.

Common Reagents and Conditions

    Acylation: Acyl chlorides or anhydrides in the presence of a base.

    Alkylation: Alkylating agents such as alkyl halides.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Acylation: Formation of amides.

    Alkylation: Formation of alkylated amines.

    Oxidation: Potential cleavage of the ether linkage.

Scientific Research Applications

3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)azepan-2-one has diverse applications in scientific research. It is primarily used in medicinal chemistry due to its potential as a central nervous system depressant, anticonvulsant, or antipsychotic agent. The presence of the pyridyl group may enhance these properties based on known classes of therapeutic agents containing this moiety.

Mechanism of Action

The exact mechanism of action for 3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)azepan-2-one is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets such as neurotransmitter receptors or ion channels in the central nervous system. These interactions can modulate neuronal activity and produce therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A therapeutic agent used to treat leukemia, which specifically inhibits the activity of tyrosine kinases.

    Other Bicyclic Amines: Compounds with similar bicyclic structures that may act as central nervous system depressants, anticonvulsants, or antipsychotics.

Uniqueness

3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)azepan-2-one is unique due to its specific combination of a piperidinyl and azepanyl ring fused with a substituted pyridine ring. This structure provides a rigid bicyclic framework with potential therapeutic applications.

Properties

IUPAC Name

3-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]azepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-14-5-4-10-20-18(14)23-13-15-7-11-21(12-8-15)16-6-2-3-9-19-17(16)22/h4-5,10,15-16H,2-3,6-9,11-13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMUXCOJXHJNDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C3CCCCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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